Isogarcinol

Descripción

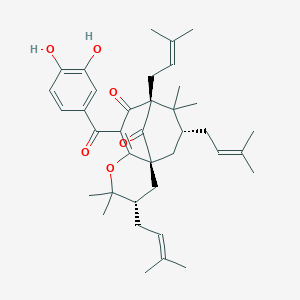

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,3S,9R,11R)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTNVBQRLRYVCO-LPSZMIQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318189 | |

| Record name | Isogarcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71117-97-0 | |

| Record name | Isogarcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71117-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isogarcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isogarcinol: A Comprehensive Technical Guide to its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogarcinol, a polyisoprenylated benzophenone, has garnered significant scientific interest due to its diverse pharmacological activities, including immunosuppressive, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, its discovery, and the methodologies employed for its isolation and characterization. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising natural compound.

Natural Sources of this compound

This compound is a secondary metabolite predominantly found in various species of the genus Garcinia (family Clusiaceae). It often co-occurs with its structural isomer, garcinol. The primary plant sources of this compound are distributed across tropical regions of Asia and Africa.

Major Plant Sources

Key Garcinia species identified as natural sources of this compound include:

-

Garcinia mangostana (Mangosteen): The pericarp (rind) of the fruit is a well-documented source of this compound.[1][2]

-

Garcinia indica (Kokum): The fruit rind of this species is a rich source of both garcinol and this compound.[3][4][5]

-

Garcinia ovalifolia : The root of this plant has been shown to contain this compound.

-

Garcinia yunnanensis : This species is another notable source of this compound.

-

Garcinia morella : this compound has also been isolated from this plant species.

-

Garcinia xanthochymus : This species contributes to the list of natural sources for this compound.

Quantitative Data on this compound Yield

The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant used for extraction. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Compound | Yield | Reference |

| Garcinia indica | Dried Fruit Rind | Garcinol | ~2.5% (w/w) | |

| Garcinia yunnanensis | Dried Plant | This compound | 101 mg from 5.2 kg |

Note: The yield of this compound is often reported alongside garcinol, its more abundant isomer. This compound can also be semi-synthesized from garcinol.

Discovery of this compound

This compound was identified as a naturally occurring polyisoprenylated benzophenone derivative during investigations into the pharmacological properties of compounds from Garcinia mangostana L. Researchers were screening a series of natural products from this plant for immunosuppressive activity, targeting the enzyme calcineurin, which plays a crucial role in T-cell activation. Through this screening, this compound was discovered as an active compound that inhibits calcineurin in a dose-dependent manner.

It is important to note that this compound can also be readily obtained through the acid-catalyzed isomerization of garcinol. This chemical relationship has been utilized in its preparation for further biological studies.

Experimental Protocols for Isolation and Characterization

The isolation and characterization of this compound from its natural sources involve a series of well-defined experimental procedures.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from a Garcinia species.

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

3.2.1. Extraction from Garcinia mangostana

This protocol is based on the discovery of this compound as an immunosuppressant.

-

Extraction: The plant material is subjected to extraction with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Bioassay-Guided Fractionation: The inhibitory activity of the extracts on calcineurin is monitored.

-

Chromatography: The bioactive EtOAc fraction is subjected to separation and purification using two steps of silica gel chromatography.

3.2.2. Isolation from Garcinia ovalifolia

This method details the isolation of this compound from the root of G. ovalifolia.

-

Maceration: Air-dried and powdered stem bark (2.5 kg) is macerated in methanol (5 L) for 48 hours at room temperature.

-

Filtration and Concentration: The solution is filtered through Whatman No. 1 filter paper and the filtrate is concentrated under vacuum to yield a crude extract.

-

Vacuum Liquid Chromatography (VLC): The crude extract is adsorbed onto silica gel and subjected to VLC on a column packed with silica gel.

-

Column Chromatography: Further purification is achieved using column chromatography.

Characterization Techniques

The structural elucidation and confirmation of isolated this compound are performed using a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.

-

High-Performance Thin-Layer Chromatography (HPTLC): This technique is utilized for the quantification of this compound in various extracts.

-

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS): A sensitive and accurate method for the quantification of this compound.

Biosynthesis and Signaling Pathways

While the complete biosynthetic pathway of this compound in Garcinia species is not fully elucidated, it is known to be a polyisoprenylated benzophenone, suggesting a complex pathway involving the shikimate and mevalonate pathways.

This compound's immunosuppressive effects have been linked to its ability to inhibit the calcineurin-NFAT signaling pathway. The following diagram illustrates this inhibitory action.

Caption: Inhibition of the Calcineurin-NFAT signaling pathway by this compound.

Conclusion

This compound is a valuable natural product with significant therapeutic potential. Its discovery and isolation from various Garcinia species have paved the way for extensive pharmacological research. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound in various therapeutic applications. Continued research into its natural sources, biosynthesis, and mechanism of action will be crucial for its development as a future therapeutic agent.

References

- 1. This compound Is a New Immunosuppressant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Extracted from Garcinia mangostana L. Ameliorates Systemic Lupus Erythematosus-like Disease in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical and Biological Aspects of Garcinol and this compound: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging role of Garcinol, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]

Isogarcinol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isogarcinol, a polyisoprenylated benzophenone primarily isolated from the fruit rind of Garcinia species, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and key biological assays are presented to facilitate further research and development. The document also elucidates the primary mechanism of action of this compound, focusing on its role as a direct inhibitor of the calcineurin-NFAT signaling pathway, a critical regulator of immune responses. All quantitative data are summarized in structured tables for ease of reference, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Identification

This compound is a complex natural product with a distinctive chemical architecture. Its core structure is a bicyclo[3.3.1]nonane system.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1R,3R,5R,7S)-3-(3,4-dihydroxybenzoyl)-4-hydroxy-8,8-dimethyl-1,7-bis(3-methylbut-2-en-1-yl)-5-(2-methylprop-1-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dione |

| SMILES String | CC(=CCC[C@]1(C--INVALID-LINK--C2=C(C(=O)C3(C(=O)C=C(O[C@@]3(C1)C2(C)C)C(=O)C4=CC(=C(C=C4)O)O)CC=C(C)C)C)C)C |

| InChI | InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27+,37+,38+/m1/s1 |

| InChIKey | KXTNVBQRLRYVCO-LPSZMIQCSA-N |

| Molecular Formula | C₃₈H₅₀O₆ |

| Molecular Weight | 602.8 g/mol |

| CAS Number | 71117-97-0 |

| Synonyms | Cambogin, (+)-Isoxanthochymol |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While extensive experimental data for all properties are not available, the following table summarizes known and computed values.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | ~122 °C (for the related compound Garcinol) | [1] |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Soluble in Dimethylformamide (DMF, ~25 mg/ml), Dimethyl sulfoxide (DMSO, ~25 mg/ml), and Ethanol (~20 mg/ml). Sparingly soluble in aqueous buffers (e.g., ~0.1 mg/ml in a 1:10 solution of DMSO:PBS, pH 7.2). | [Cayman Chemical] |

| pKa | Not experimentally determined. | - |

| λmax | 228, 230, 276 nm | [Cayman Chemical] |

| XLogP3-AA | 8.9 | [PubChem] |

| Hydrogen Bond Donor Count | 2 | [PubChem] |

| Hydrogen Bond Acceptor Count | 6 | [PubChem] |

Pharmacological Properties and Biological Activities

This compound exhibits a range of potent biological activities, making it a promising candidate for drug development in various therapeutic areas. Its primary activities include immunosuppression, anti-inflammatory effects, and anti-cancer properties.

Table 3: Summary of this compound's Pharmacological Activities (Quantitative Data)

| Activity | Target/Assay | IC₅₀ / MIC | Source |

| Immunosuppression | Calcineurin (protein phosphatase) inhibition | 36 µM | [Cayman Chemical] |

| Concanavalin A-induced T-lymphocyte proliferation (24h) | 30.25 µM | [2] | |

| Concanavalin A-induced T-lymphocyte proliferation (48h) | 15.00 µM | [2] | |

| Concanavalin A-induced T-lymphocyte proliferation (72h) | 12.14 µM | [2] | |

| Anti-cancer | HL-60 (human promyelocytic leukemia) cell proliferation | 4 µg/ml | [Cayman Chemical] |

| PC-3 (human prostate cancer) cell proliferation | 8 µg/ml | [Cayman Chemical] | |

| Anti-bacterial | Staphylococcus aureus FR1722 | MIC: 50 µg/mL | [3] |

| Listeria monocytogenes Scott A | MIC: 100 µg/mL |

Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway

The primary immunosuppressive mechanism of this compound involves the direct inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT) transcription factors.

Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT, exposing its nuclear localization signal and facilitating its translocation into the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the expression of various cytokine genes, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and the adaptive immune response.

This compound acts as a competitive inhibitor of calcineurin, binding directly to the enzyme and preventing it from dephosphorylating NFAT. This action blocks the nuclear translocation of NFAT, thereby inhibiting the transcription of IL-2 and other pro-inflammatory cytokines, which ultimately leads to the suppression of T-cell activation and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Extraction and Isolation of this compound from Garcinia indica

This protocol is adapted from Kaur et al. (2012).

Objective: To extract and isolate this compound from the fruit rinds of Garcinia indica.

Materials:

-

Air-dried fruit rinds of Garcinia indica

-

Petroleum ether

-

Ethyl acetate

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column for chromatography (3 cm x 90 cm)

-

Rotary evaporator

-

Refrigerator

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Grind the air-dried fruit rinds of Garcinia indica into a coarse powder.

-

The powdered plant material is subjected to extraction. One method involves suspending the ground material in water, followed by membrane filtration, defatting with hexane, and freeze-drying. The resulting marc is then extracted with methanol.

-

The crude extract is then subjected to further purification. For instance, an ethyl acetate extract (15 g) is loaded onto a silica gel column (150 g).

-

Elute the column sequentially with petroleum ether, followed by a gradient of petroleum ether:ethyl acetate (starting with 85:15).

-

Collect fractions of approximately 200 mL.

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic methods).

-

Concentrate the combined fractions using a rotary evaporator.

-

Cool the concentrated solution in a refrigerator to precipitate this compound.

-

Filter and dry the crystals to obtain pure this compound.

MTT Assay for Cell Proliferation

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines, with specific conditions for HL-60 cells adapted from Pieme et al. (2015).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of HL-60 cells.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in the culture medium. The final concentrations should typically range from 1 to 100 µg/mL. A vehicle control (DMSO) should be included.

-

Add 100 µL of the this compound dilutions to the respective wells and incubate for 48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Centrifuge the plate at 1,800 rpm for 5 minutes and carefully remove the supernatant.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Calcineurin Phosphatase Activity Assay

This protocol is based on the principles of colorimetric phosphatase assays.

Objective: To determine the inhibitory effect of this compound on calcineurin phosphatase activity.

Materials:

-

Recombinant human calcineurin

-

Calmodulin

-

RII phosphopeptide (a specific substrate for calcineurin)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

Malachite Green reagent for phosphate detection

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, calmodulin, and recombinant calcineurin.

-

Add different concentrations of this compound or a vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the calcineurin reaction mixture to the wells.

-

Initiate the reaction by adding the RII phosphopeptide substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate released by the phosphatase activity to produce a colored product.

-

Measure the absorbance at a wavelength of approximately 620-650 nm.

-

Calculate the percentage of calcineurin inhibition for each this compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a promising natural compound with well-defined immunosuppressive, anti-inflammatory, and anti-cancer properties. Its mechanism of action, primarily through the direct inhibition of the calcineurin-NFAT signaling pathway, provides a solid foundation for its potential therapeutic applications. The experimental protocols detailed in this guide offer a practical framework for researchers to further investigate the pharmacological potential of this compound and to advance its development as a novel therapeutic agent. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles in preclinical and clinical settings.

References

Isogarcinol: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isogarcinol, a polyisoprenylated benzophenone derivative isolated from Garcinia species, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. The document elucidates its role in inducing apoptosis, causing cell cycle arrest, and inhibiting critical oncogenic signaling pathways, primarily the NF-κB and STAT3 pathways. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the underlying signaling cascades are presented to facilitate further research and drug development efforts in oncology.

Core Mechanisms of Action

This compound, and its well-studied analog garcinol, combat cancer through a multi-pronged approach, targeting fundamental cellular processes that are commonly dysregulated in malignancies.

Induction of Apoptosis

This compound is a potent inducer of programmed cell death, or apoptosis, in various cancer cell lines.[1] The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.[2] This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[2][3] This event triggers a cascade of caspase activation, including caspase-3 and caspase-9, which are executioner and initiator caspases, respectively.[3]

Furthermore, this compound modulates the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. It has been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.

Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell proliferation, which is a direct consequence of a dysregulated cell cycle. This compound has been shown to interfere with cell cycle progression, inducing arrest at the G2/M or G2/S phase in cancer cells. This prevents the cells from entering mitosis and undergoing division, thus curbing tumor growth. The arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Key Oncogenic Signaling Pathways

Chronic activation of certain signaling pathways is essential for the survival and proliferation of cancer cells. This compound has been demonstrated to inhibit at least two such critical pathways: NF-κB and STAT3.

-

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting a pro-tumorigenic environment. This compound and garcinol have been shown to inhibit the NF-κB signaling pathway. This inhibition is achieved by preventing the degradation of IκBα, the inhibitor of NF-κB, which in turn sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.

-

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is aberrantly activated in a wide range of cancers. STAT3 activation promotes cell proliferation, survival, and angiogenesis. This compound's analog, garcinol, has been shown to inhibit both constitutive and IL-6-inducible STAT3 activation. The mechanism of inhibition involves the suppression of STAT3 phosphorylation at tyrosine 705, which is critical for its dimerization and subsequent nuclear translocation and DNA binding. Computational modeling suggests that garcinol can directly bind to the SH2 domain of STAT3, thereby preventing its dimerization.

Generation of Reactive Oxygen Species (ROS)

This compound has been observed to induce the generation of reactive oxygen species (ROS) in cancer cells. While high levels of ROS can be cytotoxic, moderate levels can act as second messengers in various signaling pathways. The induction of ROS by this compound may contribute to its apoptotic effects by causing oxidative stress and damaging cellular components, including mitochondria.

Quantitative Data

The anti-proliferative activity of this compound and its analog garcinol has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| This compound | HL-60 | Human Promyelocytic Leukemia | ~5-12 | - | |

| This compound | PC-3 | Prostate Cancer | ~5-12 | - | |

| This compound | HCT116 | Colorectal Carcinoma | - | - | |

| This compound | CCRF-CEM | T-cell Prolymphocytic Leukemia | - | - | |

| Garcinol | BxPC-3 | Pancreatic Adenocarcinoma | - | <40 | |

| Garcinol | Panc-1 | Pancreatic Adenocarcinoma | - | <40 | |

| Garcinol | LNCaP | Prostate Cancer | - | - | |

| Garcinol | C4-2B | Prostate Cancer | - | - | |

| Garcinol | PC3 | Prostate Cancer | - | - | |

| Garcinol | MCF-7 | Breast Adenocarcinoma | - | - | |

| Garcinol | MDA-MB-231 | Breast Adenocarcinoma | - | - |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a specific duration.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.

Western Blotting for Signaling Proteins (NF-κB and STAT3)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. The band intensities can be quantified using densitometry software.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

This compound's Impact on Apoptosis and Cell Cycle

Caption: this compound induces apoptosis via the mitochondrial pathway and causes G2/M cell cycle arrest.

Inhibition of NF-κB and STAT3 Signaling by this compound

Caption: this compound inhibits the pro-tumorigenic NF-κB and STAT3 signaling pathways.

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow to investigate the anti-cancer effects of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, acting through multiple, well-defined molecular mechanisms. Its ability to induce apoptosis, halt the cell cycle, and inhibit key oncogenic signaling pathways like NF-κB and STAT3 underscores its pleiotropic effects on cancer cells. The data presented in this guide provide a solid foundation for its further investigation.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of various cancers.

-

Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its therapeutic potential.

-

Combination therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or other targeted therapies.

-

Target identification and validation: Further elucidating the direct molecular targets of this compound to refine our understanding of its mechanism of action.

The comprehensive information provided herein is intended to serve as a valuable resource for the scientific community to accelerate the translation of this compound from a promising natural compound to a potential therapeutic agent in the fight against cancer.

References

- 1. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epigarcinol and this compound isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Isogarcinol: A Potent Calcineurin Inhibitor for Immunosuppression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isogarcinol, a polyisoprenylated benzophenone derivative isolated from Garcinia mangostana L., has emerged as a promising natural immunosuppressant. Unlike conventional calcineurin inhibitors such as cyclosporin A (CsA) and tacrolimus (FK506), this compound exerts its effects through a distinct mechanism of action. This technical guide provides a comprehensive overview of this compound's function as a calcineurin inhibitor, detailing its mechanism, quantitative inhibitory data, and the experimental protocols utilized for its characterization. This document is intended to serve as a core resource for researchers and professionals in the fields of immunology and drug development.

Introduction

Calcineurin, a calcium/calmodulin-dependent serine/threonine protein phosphatase, plays a pivotal role in T-lymphocyte activation.[1][2] Its activation triggers the dephosphorylation of the nuclear factor of activated T-cells (NFAT), leading to NFAT's translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2).[1][3] Inhibition of the calcineurin-NFAT signaling pathway is a clinically validated strategy for immunosuppression, crucial in preventing organ transplant rejection and managing autoimmune diseases.[1]

This compound has been identified as a potent inhibitor of calcineurin, demonstrating significant immunosuppressive activity both in vitro and in vivo. Notably, it exhibits a favorable safety profile with lower toxicity compared to classical calcineurin inhibitors. This guide delves into the technical details of this compound's interaction with calcineurin and its downstream effects on T-cell function.

Mechanism of Action

This compound's primary mechanism of immunosuppression is the direct inhibition of calcineurin's phosphatase activity. Unlike CsA and tacrolimus, which require binding to intracellular immunophilins (cyclophilin and FKBP12, respectively) to form an inhibitory complex with calcineurin, this compound binds directly to the calcineurin enzyme.

Enzyme kinetic analyses have revealed that this compound acts as a competitive inhibitor of calcineurin. Biophysical studies, including fluorescence spectroscopy and isothermal titration calorimetry, have confirmed this direct binding. The interaction is primarily driven by enthalpy and involves hydrogen bonding or Van der Waals forces. Molecular docking studies suggest the presence of two potential binding sites for this compound within the catalytic domain of calcineurin.

By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and the subsequent transcription of target genes essential for T-cell activation and proliferation. This leads to a dose-dependent suppression of T-lymphocyte proliferation and cell-mediated immune responses.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

Table 1: In Vitro Calcineurin Inhibition

| Parameter | Value | Reference |

| IC50 | 36 µM |

Table 2: Inhibition of T-Lymphocyte Proliferation (Concanavalin A-induced)

| Incubation Time | IC50 Value | Reference |

| 24 hours | 30.25 µM | |

| 48 hours | 15.00 µM | |

| 72 hours | 12.14 µM |

Table 3: Inhibition of Mixed Lymphocyte Reaction (MLR)

| Incubation Time | IC50 Value | Reference |

| 48 hours | 24.89 µM | |

| 72 hours | 18.99 µM | |

| 96 hours | 11.27 µM |

Signaling Pathways and Experimental Workflows

Calcineurin-NFAT Signaling Pathway and this compound Inhibition

Caption: Calcineurin-NFAT signaling pathway and the inhibitory point of this compound.

Experimental Workflow: Calcineurin Inhibition Assay

Caption: Workflow for determining this compound's calcineurin inhibitory activity.

Detailed Experimental Protocols

Calcineurin Phosphatase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits that measure the dephosphorylation of a specific substrate.

Objective: To determine the IC50 value of this compound for calcineurin phosphatase activity.

Materials:

-

Recombinant human calcineurin

-

RII phosphopeptide substrate

-

This compound (dissolved in DMSO)

-

Calmodulin

-

Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare the complete assay buffer containing calmodulin.

-

Reconstitute the RII phosphopeptide substrate according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add the following to the respective wells:

-

Blank wells: Assay buffer and substrate.

-

Control wells: Assay buffer, calcineurin, and the same volume of DMSO as in the test wells.

-

Test wells: Assay buffer, calcineurin, and the desired concentrations of this compound.

-

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes to allow this compound to interact with the enzyme.

-

Reaction Initiation: Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.

-

Incubation: Incubate the plate at 30°C for 20-30 minutes.

-

Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate released by the enzymatic activity. Allow color to develop for 15-20 minutes at room temperature.

-

Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

T-Lymphocyte Proliferation Assay (Con A-induced)

This protocol is based on the use of the Cell Counting Kit-8 (CCK-8) to measure cell proliferation.

Objective: To determine the IC50 of this compound on Concanavalin A (Con A)-stimulated murine spleen T-lymphocyte proliferation.

Materials:

-

Spleens from BALB/c mice

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Concanavalin A (Con A)

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Spleen Lymphocyte Isolation:

-

Aseptically remove spleens from mice and prepare a single-cell suspension by gently grinding the tissue.

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells with RPMI-1640 medium and resuspend to a final concentration of 5 x 10⁶ cells/mL.

-

-

Cell Plating and Treatment:

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of medium containing Con A to a final concentration of 5 µg/mL to the stimulated wells. Add 50 µL of medium without Con A to the unstimulated control wells.

-

Add 50 µL of medium containing various concentrations of this compound to the treatment wells. Add 50 µL of medium with the corresponding DMSO concentration to the control wells.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24, 48, or 72 hours.

-

Proliferation Measurement:

-

Four hours before the end of each incubation period, add 10 µL of CCK-8 solution to each well.

-

Continue to incubate for the final 4 hours.

-

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each this compound concentration compared to the Con A-stimulated control.

-

Determine the IC50 values at each time point by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the T-cell response to allogeneic antigens.

Objective: To evaluate the inhibitory effect of this compound on the proliferation of T-cells in response to allogeneic stimulation.

Materials:

-

Spleens from two different strains of mice (e.g., BALB/c and C57BL/6)

-

Mitomycin C

-

RPMI-1640 medium with supplements

-

This compound

-

CCK-8

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Preparation:

-

Prepare single-cell suspensions of splenocytes from both mouse strains as described in the T-cell proliferation assay.

-

The "stimulator" cells (e.g., from C57BL/6 mice) are treated with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells thoroughly to remove any residual Mitomycin C.

-

The "responder" cells (e.g., from BALB/c mice) are left untreated.

-

-

Assay Setup:

-

In a 96-well plate, co-culture the responder cells (2.5 x 10⁵ cells/well) and the stimulator cells (5 x 10⁵ cells/well) in a total volume of 200 µL.

-

Add various concentrations of this compound to the treatment wells.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48, 72, or 96 hours.

-

Proliferation Measurement: Add CCK-8 solution during the last 4 hours of incubation.

-

Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of inhibition and the IC50 values for this compound at each time point as described previously.

Conclusion

This compound represents a novel and promising calcineurin inhibitor with a distinct mechanism of action compared to established immunosuppressants. Its ability to directly bind to and competitively inhibit calcineurin, coupled with a favorable safety profile, makes it an attractive candidate for further development as a therapeutic agent for organ transplantation and autoimmune diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

Isogarcinol: A Technical Guide to its Immunosuppressive Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogarcinol, a polyisoprenylated benzophenone derivative isolated from Garcinia mangostana L., has emerged as a promising natural compound with potent immunosuppressive activities.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the immunosuppressive properties of this compound. Its primary mode of action involves the inhibition of calcineurin, a key phosphatase in T-cell activation, positioning it as a potential therapeutic agent for autoimmune diseases and organ transplantation.[1][2] Unlike conventional immunosuppressants like cyclosporin A (CsA) and tacrolimus, this compound exhibits a favorable safety profile with lower toxicity, making it an attractive candidate for long-term immunomodulatory therapy.

Core Mechanism of Action: Calcineurin Inhibition

The principal immunosuppressive effect of this compound is attributed to its direct, competitive inhibition of calcineurin (CN), a calcium/calmodulin-dependent serine/threonine protein phosphatase. Calcineurin plays a pivotal role in the activation of T-lymphocytes by dephosphorylating the nuclear factor of activated T-cells (NFAT). This dephosphorylation is a critical step for NFAT's translocation into the nucleus, where it induces the transcription of genes essential for T-cell activation and immune response, including interleukin-2 (IL-2).

By binding directly to the catalytic domain of calcineurin, this compound prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and subsequent gene transcription. This action effectively suppresses T-cell activation and proliferation, which are central to many immune responses.

Quantitative Data on Immunosuppressive Effects

The immunosuppressive activity of this compound has been quantified through various in vitro assays, primarily focusing on its inhibitory effects on T-lymphocyte proliferation.

| Assay | Cell Type | Stimulant | Duration | IC50 (µM) | Reference |

| Lymphocyte Proliferation | Murine Splenocytes | Concanavalin A (Con A) | 24 h | 30.25 | |

| 48 h | 15.00 | ||||

| 72 h | 12.14 | ||||

| Mixed Lymphocyte Reaction (MLR) | Murine Splenocytes | Allogeneic Splenocytes | 48 h | 24.89 | |

| 72 h | 18.99 | ||||

| 96 h | 11.27 | ||||

| Calcineurin Inhibition | Purified Enzyme | - | - | 36.35 |

Experimental Protocols

Concanavalin A (Con A)-Induced Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit T-cell proliferation induced by the mitogen Concanavalin A.

a. Cell Preparation:

-

Isolate splenocytes from mice under sterile conditions.

-

Prepare a single-cell suspension by teasing the spleen apart in RPMI 1640 medium.

-

Lyse red blood cells using a lysis buffer and wash the remaining lymphocytes.

-

Resuspend the splenocytes in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

b. Assay Procedure:

-

Seed splenocytes into a 96-well plate at a density of 5 x 10^6 cells/mL in 100 µL of complete medium.

-

Add Con A to a final concentration of 5 µg/mL.

-

Add varying concentrations of this compound (e.g., 0.83, 4.15, 8.31, 12.46, and 20.76 µM) to the wells. A control group should receive the vehicle (e.g., 0.1% DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell proliferation using a suitable method, such as the Cell Counting Kit-8 (CCK-8) assay, by adding the reagent and measuring absorbance at 450 nm.

c. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of lymphocyte proliferation.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the proliferative response of T-cells from one donor (responder) to allogeneic cells from a different donor (stimulator), mimicking the initial phase of transplant rejection.

a. Cell Preparation:

-

Isolate splenocytes from two genetically distinct strains of mice (e.g., BALB/c and C57BL/6).

-

Treat the stimulator splenocytes with mitomycin C (to prevent their proliferation) or irradiation.

-

Wash the stimulator cells thoroughly to remove any residual mitomycin C.

-

Prepare single-cell suspensions of both responder and stimulator cells in complete RPMI 1640 medium.

b. Assay Procedure:

-

Co-culture responder and stimulator splenocytes in a 96-well plate at a 1:1 ratio (e.g., 1 x 10^7 cells/well each).

-

Add varying concentrations of this compound to the co-culture.

-

Incubate the plate for 48, 72, or 96 hours at 37°C in a 5% CO2 incubator.

-

Measure cell proliferation using a method like the CCK-8 assay.

c. Data Analysis:

-

Calculate the percentage of inhibition of the proliferative response at different concentrations of this compound.

-

Determine the IC50 value for the inhibition of the mixed lymphocyte reaction.

Delayed-Type Hypersensitivity (DTH) Mouse Model

The DTH reaction is an in vivo model of T-cell mediated immunity.

a. Sensitization Phase:

-

Shave the abdomens of mice.

-

Sensitize the mice by topically applying a sensitizing agent, such as 2,4-dinitrofluorobenzene (DNFB), dissolved in a vehicle like acetone and olive oil, to the shaved skin.

b. Challenge Phase:

-

Several days (e.g., 5-7 days) after sensitization, challenge the mice by applying a lower concentration of the same sensitizing agent to one ear. The contralateral ear receives the vehicle alone as a control.

c. Treatment and Measurement:

-

Administer this compound orally to the mice at various doses for a specified period before and/or after the challenge.

-

Measure the ear swelling (thickness) of both ears at specific time points (e.g., 24 or 48 hours) after the challenge using a caliper.

d. Data Analysis:

-

The DTH response is quantified as the difference in ear thickness between the challenged and control ears.

-

Compare the DTH response in the this compound-treated groups to the vehicle-treated control group to determine the in vivo immunosuppressive effect.

Signaling Pathways and Visualizations

The immunosuppressive effects of this compound are primarily mediated through the calcineurin-NFAT signaling pathway.

Caption: this compound inhibits the calcineurin-NFAT signaling pathway.

Caption: Workflow for Con A-induced lymphocyte proliferation assay.

Caption: Workflow for the Delayed-Type Hypersensitivity (DTH) model.

Conclusion

This compound presents a compelling profile as a novel immunosuppressive agent. Its well-defined mechanism of action, centered on the inhibition of the calcineurin-NFAT signaling pathway, provides a solid foundation for its therapeutic potential. The quantitative data from in vitro and in vivo studies demonstrate its efficacy in suppressing T-cell mediated immune responses. Furthermore, its favorable toxicity profile compared to existing immunosuppressants warrants further investigation and development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and further explore the immunosuppressive properties of this compound.

References

An In-depth Technical Guide to the Anti-inflammatory Effects of Isogarcinol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isogarcinol, a polyisoprenylated benzophenone derivative extracted from Garcinia mangostana L., has emerged as a promising natural compound with potent immunosuppressive and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and providing detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated in various in vivo and in vitro models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) in Mice | Not specified | Oral | Significantly reduced clinical scores, alleviated cartilage and bone erosion, and reduced serum levels of inflammatory cytokines. | [1][2] |

| Xylene-Induced Ear Edema in Mice | Not specified | Oral | Inhibited xylene-induced ear edema. | |

| Acetic Acid-Induced Capillary Permeability in Mice | Not specified | Oral | Inhibited acetic acid-induced capillary permeability. | |

| Systemic Lupus Erythematosus (SLE)-like Disease in Mice | 60 mg/kg | Oral | Significantly reduced proteinuria, corrected abnormal serum biochemical indicators, decreased serum antibodies, and lowered renal histopathology scores. | |

| Imiquimod-Induced Psoriasis-like Skin Lesions in Mice | Not specified | Not specified | Reduced psoriasis-like skin lesions by attenuating the proliferation and differentiation of keratinocytes and inhibiting the IL-23/Th17 axis. |

Table 2: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | Concentration | Key Findings | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Decreased iNOS and COX-2 mRNA expression and NO content by inhibiting NF-κB expression. | |

| HaCaT Keratinocytes | Lipopolysaccharide (LPS) | Not specified | Strongly inhibited the expression of inflammatory factors. | |

| Murine Spleen T-lymphocytes | Concanavalin A (ConA) | Not specified | Significantly inhibited proliferation. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.

Collagen-Induced Arthritis (CIA) in Mice

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.

-

Animals: DBA/1 mice, male, 8-10 weeks old.

-

Induction of Arthritis:

-

Prepare an emulsion of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).

-

Administer a primary immunization of 100 µg of CII emulsified in CFA via intradermal injection at the base of the tail.

-

Administer a booster injection of 100 µg of CII in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

-

-

This compound Administration:

-

Begin oral administration of this compound at a predetermined dose (e.g., daily) starting from the day of the booster injection.

-

A vehicle control group (e.g., PBS or saline) and a positive control group (e.g., methotrexate) should be included.

-

-

Assessment of Arthritis:

-

Monitor the mice for the onset and severity of arthritis daily.

-

Clinical scoring is performed based on the swelling and erythema of each paw (e.g., on a scale of 0-4), with a maximum score of 16 per mouse.

-

Measure paw thickness using a caliper.

-

-

Outcome Measures:

-

At the end of the study (e.g., day 42), collect blood samples for analysis of serum inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.

-

Perform histopathological analysis of the joints to assess cartilage and bone erosion.

-

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used for screening anti-inflammatory drugs.

-

Animals: Wistar or Sprague-Dawley rats, 150-200g.

-

This compound Administration:

-

Administer this compound orally at various doses one hour before the carrageenan injection.

-

Include a vehicle control group and a positive control group (e.g., indomethacin).

-

-

Induction of Edema:

-

Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This assay is used to assess the direct effects of a compound on inflammatory responses in immune cells.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Experimental Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes like iNOS and COX-2.

-

Protein Expression Analysis: Perform Western blotting to analyze the protein levels of key signaling molecules (e.g., phosphorylated IκBα, NF-κB p65) in cell lysates.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB. This inhibition leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of Other Signaling Pathways

While the primary focus of this compound research has been on the NF-κB pathway, its structural analog, Garcinol, has been shown to modulate other pathways, suggesting potential parallel mechanisms for this compound. These include:

-

MAPK Pathway: Garcinol can inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is involved in the production of inflammatory cytokines.

-

JAK/STAT Pathway: Garcinol has been reported to suppress the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is crucial for cytokine signaling.

Further research is needed to definitively establish the effects of this compound on these pathways.

Experimental and Drug Discovery Workflow

The evaluation of novel anti-inflammatory compounds like this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

Caption: A typical workflow for anti-inflammatory drug discovery.

Key Molecular Targets of this compound

Based on current research, this compound modulates the inflammatory response by targeting several key molecules.

Caption: Key molecular targets inhibited by this compound.

Conclusion

This compound demonstrates significant anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators. The data from both in vivo and in vitro models support its potential as a therapeutic candidate for a range of inflammatory conditions. Further research is warranted to fully elucidate its mechanisms of action, particularly its effects on the MAPK and JAK/STAT pathways, and to establish its pharmacokinetic and safety profiles for potential clinical applications. This guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound.

References

Isogarcinol: A Comprehensive Technical Review of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogarcinol, a polyisoprenylated benzophenone derivative isolated from various Garcinia species, has emerged as a compound of significant interest in the scientific community.[1] Possessing a wide range of biological activities, including anti-cancer, immunosuppressive, anti-inflammatory, and antimicrobial properties, this compound presents a compelling case for further investigation as a potential therapeutic agent. This technical guide provides an in-depth review of the current research on this compound, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols.

Biological Activities and Therapeutic Potential

This compound has demonstrated noteworthy efficacy in several preclinical models, highlighting its potential in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anti-cancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner and induce apoptosis.[2] The cytotoxic effects of this compound have been observed in leukemia, breast, and prostate cancer models.[2][3]

Immunosuppressive Effects

This compound has been identified as a novel immunosuppressant.[4] It has been shown to inhibit T-cell activation and proliferation, key events in the adaptive immune response. This activity suggests its potential utility in the management of autoimmune diseases and in preventing organ transplant rejection.

Quantitative Biological Data

The following tables summarize the key quantitative data from preclinical studies on this compound, providing a comparative overview of its potency in various experimental settings.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 5 - 12 | ~8.4 - 20.2 | |

| PC-3 | Human Prostate Cancer | 5 - 12 | ~8.4 - 20.2 | |

| HCT116 | Human Colorectal Carcinoma | Not specified | Not specified | |

| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | Not specified | Not specified | |

| MDA-MB-231 | Human Breast Adenocarcinoma | Not specified | 13 |

Table 1: In Vitro Anticancer Activity of this compound

| Assay | Duration | IC50 Value (µM) | Reference |

| Con A-induced T-lymphocyte proliferation | 24 h | 30.25 | |

| 48 h | 15.00 | ||

| 72 h | 12.14 | ||

| Mixed Lymphocyte Reaction (MLR) | 48 h | 24.89 | |

| 72 h | 18.99 | ||

| 96 h | 11.27 |

Table 2: In Vitro Immunosuppressive Activity of this compound

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to deactivate this pathway in breast cancer cells by reducing the protein level of methionyl-tRNA synthetase (MARS). This leads to decreased phosphorylation of both PI3K and AKT, thereby inhibiting downstream signaling.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival. The related compound, garcinol, has been shown to inhibit the NF-κB signaling pathway. This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB, which is a critical step in its activation. While direct studies on this compound are needed, the structural similarity suggests a comparable mechanism.

References

- 1. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Reduces MARS Levels and Deactivates the PI3K/AKT Pathway to Suppress the Malignant Properties of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Reduces MARS Levels and Deactivates the PI3K/AKT Pathway to Suppress the Malignant Properties of Breast Cancer Cells | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Isogarcinol: A Deep Dive into its Therapeutic Potential for Autoimmune Disorders

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. Current therapeutic strategies often provide symptomatic relief but can be associated with significant side effects and a lack of long-term efficacy. Isogarcinol, a polyisoprenylated benzophenone derivative extracted from Garcinia mangostana L. (mangosteen), has emerged as a promising natural compound with potent immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the therapeutic potential of this compound in autoimmune diseases, focusing on its mechanism of action, preclinical efficacy in various animal models, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for autoimmune disorders.

Introduction to this compound and its Immunomodulatory Properties

This compound is a natural product that has demonstrated significant immunosuppressive effects in a range of preclinical studies.[1][2][3][4][5] Its therapeutic potential stems from its ability to modulate key signaling pathways that are dysregulated in autoimmune diseases, leading to a reduction in inflammation and a restoration of immune homeostasis. Unlike some conventional immunosuppressants that can cause broad suppression of the immune system, this compound appears to exert a more targeted effect on pathogenic immune responses.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound's immunomodulatory effects are primarily attributed to its ability to inhibit several critical intracellular signaling pathways that drive autoimmune and inflammatory responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity. In autoimmune diseases, constitutive activation of NF-κB leads to the production of pro-inflammatory cytokines and mediators. This compound has been shown to inhibit NF-κB activation, thereby downregulating the expression of its target genes, including those encoding for iNOS and COX-2.

Modulation of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. Dysregulation of this pathway is a hallmark of many autoimmune diseases. This compound has been found to interfere with the JAK-STAT pathway, leading to the inhibition of T helper 1 (Th1) and Th17 cell differentiation, two key pathogenic T cell subsets in autoimmunity.

Inhibition of the Calcineurin-NFAT Signaling Pathway

The calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway plays a critical role in T-cell activation and the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation. This compound has been identified as a direct inhibitor of calcineurin, thereby suppressing T-cell activation and proliferation. This mechanism is distinct from that of other calcineurin inhibitors like cyclosporin A.

Preclinical Efficacy in Autoimmune Disease Models

This compound has demonstrated significant therapeutic efficacy in a variety of animal models of autoimmune diseases.

Psoriasis

In an imiquimod-induced psoriasis-like skin lesion model in mice, this compound treatment significantly reduced skin inflammation, attenuated the aberrant proliferation and differentiation of keratinocytes, and inhibited the expression of genes involved in the IL-23/Th17 axis (e.g., TNF-α, IL-2, and IFN-γ). Furthermore, this compound treatment led to an increase in serum IL-10 and a reduction in serum IL-17, along with an increase in regulatory T cells (Tregs) in the spleen.

Rheumatoid Arthritis

In a collagen-induced arthritis (CIA) mouse model, oral administration of this compound significantly reduced clinical arthritis scores, alleviated cartilage and bone erosion, and decreased the levels of serum inflammatory cytokines. In vitro, this compound was shown to decrease iNOS and COX-2 mRNA expression and nitric oxide (NO) production by inhibiting NF-κB expression.

Systemic Lupus Erythematosus (SLE)

In a chronic graft-versus-host disease (cGVHD) mouse model, which mimics human SLE, oral administration of 60 mg/kg this compound significantly reduced proteinuria, corrected abnormal serum biochemical indicators, decreased serum antibody levels, and lowered renal histopathology scores. This compound also alleviated the abnormal activation of CD4+ T cells and decreased the expression of inflammatory genes and cytokines in the kidneys and peritoneal macrophages.

Multiple Sclerosis (MS)

In an experimental autoimmune encephalomyelitis (EAE) mouse model of MS, oral treatment with 100 mg/kg this compound markedly ameliorated clinical scores, alleviated inflammation and demyelination of the spinal cord, and reduced intracranial lesions. The therapeutic effect was associated with a reduction in the percentages of Th cells and macrophages, and the inhibition of Th1 and Th17 cell differentiation via the JAK-STAT pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Target/Cell Line | IC50 Value | Reference |

| Calcineurin Inhibition | - | 36.35 µM | |

| Con A-induced T-lymphocyte Proliferation (24h) | Murine Splenocytes | 30.25 µM | |

| Con A-induced T-lymphocyte Proliferation (48h) | Murine Splenocytes | 15.00 µM | |

| Con A-induced T-lymphocyte Proliferation (72h) | Murine Splenocytes | 12.14 µM | |

| Mixed Lymphocyte Reaction (48h) | Murine Splenocytes | 24.89 µM | |

| Mixed Lymphocyte Reaction (72h) | Murine Splenocytes | 18.99 µM | |

| Mixed Lymphocyte Reaction (96h) | Murine Splenocytes | 11.27 µM | |

| DPPH Radical Scavenging | - | 36.3 ± 3.35 µM | |

| ABTS Radical Scavenging | - | 16.6 ± 3.98 µM | |

| Antiproliferative Activity | HL-60 and PC-3 cells | 4 - 76 µg/mL |

Table 2: In Vivo Efficacy of this compound in Autoimmune Disease Models

| Disease Model | Animal | Dosage | Key Findings | Reference |

| Psoriasis (Imiquimod-induced) | Mice | Not specified | Reduced skin inflammation, decreased IL-17, increased IL-10 and Tregs. | |

| Rheumatoid Arthritis (CIA) | Mice | Not specified | Reduced clinical scores, alleviated joint damage, decreased inflammatory cytokines. | |

| Systemic Lupus Erythematosus (cGVHD) | Mice | 60 mg/kg (oral) | Reduced proteinuria, decreased serum antibodies, improved renal pathology. | |

| Multiple Sclerosis (EAE) | Mice | 100 mg/kg (oral) | Ameliorated clinical scores, reduced inflammation and demyelination. |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature on this compound.

Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

-

Animals: Typically, BALB/c or C57BL/6 mice are used.

-

Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back skin for 5-7 consecutive days.

-

Treatment: this compound is administered, often orally, concurrently with or prior to the imiquimod application.

-

Assessment: The severity of skin inflammation is scored daily based on erythema, scaling, and thickness. At the end of the experiment, skin tissue is collected for histological analysis (H&E staining), and serum and skin homogenates are used for cytokine analysis (ELISA or qPCR). Spleens may be harvested for flow cytometric analysis of T cell populations.

Collagen-Induced Arthritis (CIA) in Mice

-

Animals: DBA/1 mice are highly susceptible to CIA.

-

Immunization: Mice are immunized intradermally at the base of the tail with an emulsion of type II collagen (e.g., from chicken or bovine) in Complete Freund's Adjuvant (CFA).

-

Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.

-

Treatment: Oral administration of this compound is initiated before or after the onset of arthritis.

-

Assessment: The development and severity of arthritis are monitored by visual scoring of paw swelling and erythema. At the end of the study, joints are collected for histological evaluation of inflammation, pannus formation, and bone/cartilage erosion. Serum is collected to measure levels of inflammatory cytokines and anti-collagen antibodies.

In Vitro T-Cell Proliferation Assay

-

Cell Isolation: Splenocytes are isolated from mice.

-

Culture: Cells are cultured in 96-well plates in the presence of a T-cell mitogen, such as Concanavalin A (ConA), to induce proliferation.

-

Treatment: Various concentrations of this compound are added to the cell cultures.

-

Proliferation Measurement: After a defined incubation period (e.g., 24, 48, 72 hours), cell proliferation is assessed using methods like the CCK-8 assay, which measures metabolic activity.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound on T-cell proliferation is calculated.

Safety and Toxicology

Preliminary studies suggest that this compound has a favorable safety profile with low toxicity. In acute toxicity tests in mice, no mortality was observed even at high doses (2000 mg/kg), indicating a high median lethal dose (LD50). Furthermore, in animal models of autoimmune diseases, this compound demonstrated less damage to the liver and kidneys compared to cyclosporine A. A study on a 40% garcinol formulation (a related compound) in rodents showed no significant toxicity in acute, sub-acute, and sub-chronic studies, with a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day.

Future Directions and Conclusion

This compound represents a promising therapeutic candidate for the treatment of a wide range of autoimmune diseases. Its multifaceted mechanism of action, targeting key inflammatory and immune signaling pathways, combined with a favorable safety profile, makes it an attractive molecule for further development. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and to establish a clear dose-response relationship.

-

Chronic Toxicity Studies: To evaluate the long-term safety of this compound administration.

-